N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Description
N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Key structural features include:
- N-isopentyl group (branched C5 alkyl) at the 1-position of the quinoline ring.
- 3-bromophenyl carboxamide substituent at the 3-position.
- 4-hydroxy and 2-oxo groups, which contribute to hydrogen-bonding interactions and tautomeric equilibria.
Properties
Molecular Formula |
C21H21BrN2O3 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21BrN2O3/c1-13(2)10-11-24-17-9-4-3-8-16(17)19(25)18(21(24)27)20(26)23-15-7-5-6-14(22)12-15/h3-9,12-13,25H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
SXGJDYRLRVMFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could yield alcohol derivatives.
Scientific Research Applications
N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinecarboxamide derivatives exhibit diverse pharmacological profiles depending on substituents at the 1- (alkyl chain), 3- (aryl carboxamide), and 2-/4-positions (oxo/hydroxy groups). Below is a comparative analysis based on structural analogs from the literature:
Table 1: Structural and Physicochemical Comparisons
*Molecular formula estimated based on structural similarity to .
Key Findings from Comparative Studies
1-Substituent Effects: Branched vs. Alkyl Chain Length: Removal of the alkyl group () reduces molecular weight but may diminish target binding due to loss of hydrophobic interactions .
3-Substituent Variations: Bromo vs. Positional Isomerism: 4-Bromophenyl analogs () exhibit steric and electronic differences compared to 3-bromophenyl derivatives, affecting target selectivity .
Functional Group Modifications :
- Oxo vs. Thioxo : highlights that replacing the 2-oxo group with thioxo (e.g., compound 47) alters hydrogen-bonding capacity and metabolic stability .
- Chloro Substitutions : 6-Chloro derivatives (e.g., compound 52 in ) show enhanced potency in enzyme inhibition assays, suggesting halogen positioning critically influences activity .
Critical Analysis of Structural Diversification
- Synthetic Feasibility : The target compound’s isopentyl group may require multi-step alkylation (e.g., using NaH/DMF as in ), whereas allyl or chloro analogs are more straightforward to functionalize .
- Thermodynamic Stability: The 4-hydroxy-2-oxo tautomerism in the quinoline core (common to all analogs) influences solubility and crystallinity, as noted in crystallographic studies using SHELX software ( indirectly supports structural characterization methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
